

Technical Guide: Phe-Pro-Ala-Met 4-Methoxy- β -Naphthylamide for Protease Profiling

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Compound of Interest

Compound Name: *Phe-Pro-Ala-Met 4-methoxy-beta-naphthylamide*

CAS No.: *100930-06-1*

Cat. No.: *B560840*

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Core Directive & Molecular Identity

Phe-Pro-Ala-Met 4-methoxy- β -naphthylamide is a tetrapeptide substrate conjugated to a fluorogenic reporter. It is designed to interrogate endopeptidases that recognize a hydrophobic Methionine residue at the P1 position. Unlike standard trypsin-like (Arg/Lys) or chymotrypsin-like (Phe/Tyr) substrates, this molecule targets a narrower niche of protease specificity, often associated with inflammation (neutrophil proteases) and specific protein processing events (e.g., Somatotropin maturation).[1]

Chemical Specifications

- Systematic Name: L-Phenylalanyl-L-prolyl-L-alanyl-L-methionine 4-methoxy- β -naphthylamide
- CAS Number: 100930-06-1[2][3][4][5]
- Molecular Formula: C₃₃H₄₁N₅O₅S (Free base)

- Molecular Weight: ~619.77 g/mol [4]
- Reporter Group: 4-Methoxy- β -naphthylamide (4M β NA / MNA)
- Solubility: Soluble in DMSO/DMF; limited solubility in pure water (requires organic co-solvent).

Mechanism of Action & Signaling Pathway

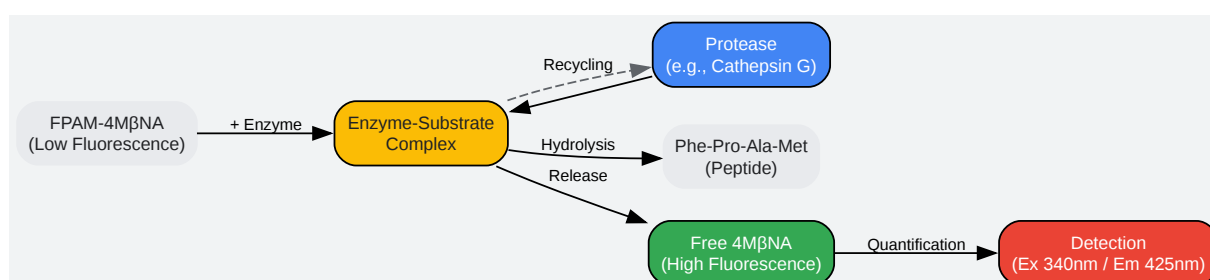
The utility of FPAM-4M β NA relies on the specific hydrolysis of the amide bond between the C-terminal Methionine (Met) and the naphthylamine reporter.

The Fluorogenic Switch

- Quenched State: In its conjugated form, the 4-methoxy- β -naphthylamide group has low fluorescence due to the amide linkage with Methionine.
- Enzymatic Recognition: The protease binds the peptide sequence Phe-Pro-Ala-Met (P4-P3-P2-P1). The S1 pocket of the enzyme must accommodate the Methionine side chain.
- Cleavage: The enzyme hydrolyzes the Met-MNA bond.
- Signal Generation: Free 4-methoxy- β -naphthylamine is released. Upon excitation at 335–350 nm, it emits intense blue fluorescence at 410–440 nm.

Pathway Visualization

The following diagram illustrates the kinetic pathway and detection logic.



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Caption: Enzymatic hydrolysis pathway of FPAM-4M β NA. The enzyme recycles after releasing the fluorescent reporter.

Commercial Sources & Supply Chain

Due to its specialized nature, this substrate is not a commodity chemical. It is available from select suppliers focusing on bioactive peptides and high-purity biochemicals.

Supplier	Product Code	Purity	Pack Sizes	Notes
Sigma-Aldrich	100930-06-1 (CAS)	$\geq 98\%$ (HPLC)	5 mg, 25 mg	Listed as custom/specialty; check availability.
Bachem	Custom/Catalog	$\geq 98\%$	Varies	Major source for naphthylamide substrates.
ChemSRC	100930-06-1	Research Grade	mg to g	Aggregator for various Asian synthesis labs.
PeptaNova	Specialty	$\geq 95\%$	5 mg	Specializes in protease substrates.

Procurement Strategy:

- Verification: Always cross-reference the CAS 100930-06-1.
- Custom Synthesis: If stock is unavailable, the sequence Phe-Pro-Ala-Met coupled to MNA is a standard synthesis request for peptide houses (e.g., Genscript, Bachem) using standard liquid-phase or solid-phase coupling chemistry.

Experimental Protocol: Protease Profiling Assay

This protocol is designed for a 96-well plate format to profile protease activity (e.g., Cathepsin G) using FPAM-4MβNA.

Reagents Required[6][7][8]

- Substrate Stock: 10 mM FPAM-4MβNA in dry DMSO. Store at -20°C, desiccated.
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5. (Adjust pH to 5.5 for lysosomal activity if testing acidic proteases).
- Enzyme: Purified Cathepsin G or cell lysate (neutrophil extract).
- Inhibitors (Controls): PMSF (Serine protease inhibitor), EDTA (Metalloprotease inhibitor).

Step-by-Step Methodology

- Preparation of Working Solution:
 - Dilute the 10 mM Substrate Stock into the Assay Buffer to a final concentration of 100 μM.
 - Note: Keep organic solvent concentration <1% to avoid enzyme denaturation.
- Plate Setup:
 - Test Wells: 90 μL Substrate Working Solution + 10 μL Enzyme Sample.
 - Blank Wells: 90 μL Substrate Working Solution + 10 μL Buffer.
 - Standard Curve: Serial dilution of free 4-methoxy-β-naphthylamine (0–50 μM) to convert RFU to moles of product.
- Kinetic Measurement:
 - Incubate at 37°C.
 - Monitor fluorescence every 60 seconds for 30–60 minutes.
 - Excitation: 340 nm

- Emission: 425 nm
- Data Analysis:
 - Calculate the slope (RFU/min) for the linear portion of the curve.
 - Subtract the Blank slope (auto-hydrolysis) from the Test slope.
 - Convert RFU/min to $\mu\text{mol}/\text{min}$ using the standard curve.

Validation Logic (Self-Validating System)

To ensure the signal is genuine proteolysis and not an artifact:

- Inhibitor Check: Pre-incubate the sample with 1 mM PMSF. If the signal is from a serine protease (like Cathepsin G), activity should drop by >90%.
- Linearity Check: The reaction velocity () must be linear with enzyme concentration . If , dilute the enzyme.

Scientific Grounding & Biological Context

The selection of Phe-Pro-Ala-Met is not arbitrary. It mimics specific biological cleavage sites.

- Cathepsin G Specificity: While Cathepsin G is often cited as having Chymotrypsin-like (Phe/Tyr) and Trypsin-like (Arg/Lys) activity, it also accommodates Methionine at the S1 subsite. This substrate allows for the differentiation of Cathepsin G from proteases that strictly require aromatic P1 residues (like Chymotrypsin) or basic P1 residues (like Trypsin).
- Somatotropin Homology: The sequence Phe-Pro-Ala-Met appears at the N-terminus of Bovine Somatotropin (bST) precursors.[6] Proteases capable of processing this site are critical for hormone maturation, making this substrate a valuable tool in agricultural biotechnology and endocrinology research.

Quantitative Reference Data

Parameter	Value	Source
Excitation Max	335–350 nm	
Emission Max	410–440 nm	
Target Enzyme	Cathepsin G / Met-ase	
Storage	-20°C, Dark, Desiccated	Standard Peptide Protocol

References

- Bigbee, W. L., et al. (1978). Sensitive fluorescence assays for urokinase using synthetic peptide 4-methoxy-beta-naphthylamide substrates. *Analytical Biochemistry*. Available at: [\[Link\]](#)
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Sources

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